molecular formula C18H21ClN6O B11300278 4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11300278
M. Wt: 372.9 g/mol
InChI Key: YRIUPGXJFAKVDN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-a][1,3,5]triazin-6-one core structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic compounds.

    Biological Studies: It is investigated for its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include other heterocyclic compounds with similar core structures, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H21ClN6O/c1-12-11-15(26)25-16(13-3-5-14(19)6-4-13)21-17(22-18(25)20-12)24-9-7-23(2)8-10-24/h3-6,11,16H,7-10H2,1-2H3,(H,20,21,22)

InChI Key

YRIUPGXJFAKVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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